molecular formula C14H21ClN4O2 B6241539 tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate CAS No. 1341039-12-0

tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate

Cat. No.: B6241539
CAS No.: 1341039-12-0
M. Wt: 312.8
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Description

tert-Butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a chloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via a nucleophilic substitution reaction. This involves reacting a suitable pyrimidine derivative with a chlorinating agent like thionyl chloride.

    Coupling Reaction: The final step involves coupling the chloropyrimidine derivative with the piperidine ring. This is typically achieved through a nucleophilic aromatic substitution reaction, where the amino group on the piperidine attacks the chloropyrimidine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Major Products

    N-Oxides: From oxidation reactions.

    Amines: From reduction of the chloropyrimidine group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of medicinal chemistry.

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic effects. The presence of the chloropyrimidine moiety suggests possible applications in the development of antiviral or anticancer agents.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
  • tert-Butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate is unique due to the specific positioning of the chloropyrimidine group and the tert-butyl ester. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

1341039-12-0

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.8

Purity

95

Origin of Product

United States

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